molecular formula C19H19N3O3S2 B6426873 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide CAS No. 2329395-79-9

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B6426873
CAS No.: 2329395-79-9
M. Wt: 401.5 g/mol
InChI Key: XWEHAJBXWRFMGG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a thiophen-2-yl-pyridin-3-yl moiety

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-22(2)27(24,25)16-9-7-14(8-10-16)19(23)21-13-15-5-3-11-20-18(15)17-6-4-12-26-17/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEHAJBXWRFMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through sulfonation reactions. The thiophen-2-yl-pyridin-3-yl moiety can be attached via coupling reactions, such as Suzuki or Sonogashira coupling, which are facilitated by palladium catalysts under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
  • 4-(methylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide

Uniqueness

This compound is unique due to the presence of both the dimethylsulfamoyl group and the thiophen-2-yl-pyridin-3-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound, highlighting its implications in pharmacology and therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

C14H16N2O3S2\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}_2

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It is hypothesized to function through the following mechanisms:

  • Enzyme Inhibition : The dimethylsulfamoyl group may inhibit specific enzymes by mimicking substrates or binding to active sites.
  • Receptor Modulation : The thiophene and pyridine moieties allow for interaction with receptor sites, potentially modulating their activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated various derivatives against tumor cell lines, revealing that certain analogs showed high inhibition rates against c-Met kinase and other tyrosine kinases, suggesting a promising avenue for cancer treatment .

Tyrosinase Inhibition

Research has demonstrated that related compounds effectively inhibit mushroom tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for treating hyperpigmentation disorders. The mechanism involves competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines, including B16F10 murine melanoma cells. The results indicated that certain concentrations of the compound did not exhibit cytotoxic effects, making it a candidate for further exploration in anti-melanogenic therapies .

Data Summary

Activity Effect Study Reference
AntitumorHigh inhibition against c-Met kinase
Tyrosinase InhibitionSignificant reduction in melanin production
CytotoxicityNon-cytotoxic at concentrations ≤20 µM

Case Studies

  • Case Study on Antitumor Effects : A series of analogs derived from this compound were tested in vitro against multiple cancer cell lines. Results indicated that specific modifications enhanced antitumor activity significantly.
  • Tyrosinase Inhibition Evaluation : A comparative analysis was performed on several compounds' ability to inhibit tyrosinase. The study concluded that certain derivatives exhibited up to 220 times more potent inhibition than standard controls, indicating a strong potential for treating skin pigmentation disorders.

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